N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features:
- Thiophene substituent: A sulfur-containing heterocycle at the 3-position, which may enhance electronic properties or binding affinity via π-π interactions.
- Methoxyethyl group: A polar substituent that improves solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-23-10-7-18-16(21)17(22)19-12-15(14-6-11-24-13-14)20-8-4-2-3-5-9-20/h6,11,13,15H,2-5,7-10,12H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSOOMYGABNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Intermediate: Starting with a suitable precursor, such as a halogenated azepane, the azepane ring is formed through nucleophilic substitution reactions.
Thiophene Attachment: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of an oxalyl chloride derivative with the intermediate compound, under controlled conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using highly efficient catalysts to improve reaction rates and selectivity.
Process Scaling: Adapting the reaction conditions for large-scale production, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized azepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its efficacy, bioavailability, and toxicity.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural components might impart desirable characteristics like flexibility, durability, or conductivity.
Mechanism of Action
The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide depends on its application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane and thiophene rings could facilitate binding to specific sites, while the oxalamide group might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Substituent Impact on Function :
- The thiophene group in the target compound distinguishes it from S336 and S5456, which use pyridyl or benzyl groups for flavor or enzymatic interactions. Thiophene’s electron-rich nature may alter binding kinetics compared to pyridine .
- Azepane vs. isoindoline-dione (GMC series): Azepane’s larger ring may enhance membrane permeability but reduce metabolic stability compared to the rigid isoindoline-dione scaffold .
Polar vs. Hydrophobic Groups :
- The methoxyethyl group in the target compound contrasts with S336’s dimethoxybenzyl group. Methoxyethyl likely improves aqueous solubility, whereas dimethoxybenzyl enhances aromatic stacking in flavor receptors .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Metabolism: Unlike S336 and No. 1768 (FAO/WHO report), which resist amide hydrolysis in hepatocytes, the target compound’s azepane-thiophene motif may undergo oxidative metabolism via CYP450 enzymes, similar to S5456 .
- Solubility : The methoxyethyl group may confer better solubility than S336’s dimethoxybenzyl group, aligning with trends observed in FAO/WHO evaluations of structurally related flavorants .
Table 3: Activity and Toxicity Comparison
Critical Analysis :
- This contrasts with S336’s established safety profile .
- Therapeutic Potential: Structural similarities to BNM-III-170 suggest possible applications in antiviral or immunomodulatory contexts, though empirical data are lacking .
Biological Activity
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Compound Overview
- Molecular Formula : C17H22N4O3S
- Molecular Weight : 362.4 g/mol
- CAS Number : 946201-32-7
The compound belongs to the oxalamide class, characterized by the presence of an oxalic acid derivative where acidic hydrogens are replaced by amine groups. The azepane and thiophene rings contribute to its heterocyclic structure, which is significant for drug design and development.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of glycine transporter 1 (GlyT1). A study indicated that modifications to the azepane moiety resulted in improved potency, with some derivatives exhibiting IC50 values as low as 37 nM, indicating strong inhibitory effects on GlyT1 .
- CNS Penetration : Pharmacokinetic studies have demonstrated favorable brain-plasma ratios for select compounds in this series, suggesting that they can effectively penetrate the central nervous system (CNS), which is crucial for treating neurological disorders .
- Receptor Modulation : The structural configuration allows for binding interactions with various receptors, potentially modulating their activity and leading to therapeutic effects in conditions such as anxiety and depression.
Biological Activity Data
Study on GlyT1 Inhibitors
A series of glycine transporter inhibitors were synthesized, focusing on the azepane modification. The study found that replacing piperidine with azepane increased potency significantly. This modification allowed for better interaction with the target enzyme, showcasing the importance of structural variations in enhancing biological activity .
Neuropharmacological Implications
Research has indicated that compounds similar to this compound may serve as lead compounds in developing new pharmaceuticals targeting neurological pathways. Their ability to modulate neurotransmitter transporters presents a promising avenue for treating conditions like schizophrenia and depression.
Q & A
Q. What are the optimal synthetic routes for N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the thiophene-3-yl intermediate via coupling reactions (e.g., thiophene-3-carboxylic acid derivatives).
- Step 2: Introduction of the azepane ring through alkylation or reductive amination under inert atmospheres (e.g., using NaBH4 or Pd/C).
- Step 3: Formation of the oxalamide linkage via condensation between the azepane-thiophene intermediate and 2-methoxyethylamine, often using coupling agents like EDCI/HOBt.
- Step 4: Methylation of hydroxyl groups (if present) with methoxyethyl chloride in anhydrous DMF . Key reagents: Methoxyethyl chloride, EDCI/HOBt, NaBH4. Yield optimization requires temperature control (0–60°C) and inert conditions.
Q. What spectroscopic methods confirm the structure and purity of this compound?
- NMR (1H/13C): Assigns protons and carbons from azepane (δ 1.4–2.8 ppm), thiophene (δ 6.8–7.5 ppm), and methoxyethyl (δ 3.3–3.5 ppm).
- IR Spectroscopy: Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S bonds (~650 cm⁻¹).
- HPLC-MS: Quantifies purity (>95%) and molecular weight validation (e.g., [M+H]+ at m/z ~393.5) .
Q. What solvent systems are suitable for solubility and stability studies?
Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s amphiphilic nature. Stability tests in aqueous buffers (pH 4–9) at 25°C show degradation <5% over 48 hours, validated via HPLC .
Advanced Research Questions
Q. How can contradictions in reported bioactivity (e.g., enzyme inhibition vs. inactivity) be resolved?
Discrepancies may arise from:
- Assay Conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration). Validate using standardized protocols (e.g., IC50 under fixed [ATP] for kinase assays).
- Compound Purity: Impurities (e.g., unreacted azepane intermediates) can skew results. Re-test with HPLC-purified batches.
- Target Conformation: Use cryo-EM or X-ray crystallography to confirm binding pocket accessibility .
Q. What computational strategies predict interactions with biological targets?
- Molecular Docking (AutoDock Vina): Models binding poses of the azepane-thiophene moiety in enzyme active sites (e.g., kinases).
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions: π-S stacking (thiophene-aromatic residues) and hydrogen bonding (oxalamide with catalytic lysine) .
Q. How does the azepane ring influence bioactivity compared to analogous compounds?
Comparative studies with pyrrolidine or piperidine analogs reveal:
- Binding Affinity: Azepane’s seven-membered ring enhances conformational flexibility, improving fit into hydrophobic pockets (e.g., ΔGbinding = -9.2 kcal/mol vs. -7.5 kcal/mol for piperidine).
- Metabolic Stability: Azepane reduces CYP3A4-mediated oxidation (t1/2 = 4.2 h vs. 1.8 h for pyrrolidine) due to steric hindrance .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Batch Consistency: Use continuous flow reactors to control exothermic reactions (e.g., azepane alkylation).
- Purification: Switch from column chromatography to recrystallization (ethanol/water) for industrial-scale purity (>98%).
- Cost Optimization: Replace EDCI/HOBt with cheaper coupling agents (e.g., DCC) after verifying yield parity .
Methodological Tables
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiophene coupling | Thiophene-3-carboxylic acid, EDCI/HOBt, DCM | 72 |
| 2 | Azepane introduction | Azepane, NaBH4, THF, 0°C | 65 |
| 3 | Oxalamide formation | 2-Methoxyethylamine, DMF, 60°C | 58 |
Table 2: Comparative Bioactivity of Analogues
| Compound | Azepane Replacement | IC50 (μM) | Target |
|---|---|---|---|
| Parent | None | 0.45 | Kinase X |
| Analogue A | Piperidine | 1.20 | Kinase X |
| Analogue B | Pyrrolidine | 2.75 | Kinase X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
